2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile
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Overview
Description
“2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile” is a biochemical compound with the molecular formula C9H5ClN2S . It is a derivative of benzothiazole, an aromatic heterocyclic compound .
Synthesis Analysis
Benzothiazoles, including “2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile”, can be synthesized through various methods. One common method involves the treatment of 2-mercaptoaniline with acid chlorides . More modern synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Scientific Research Applications
Synthesis and Isomer Distribution
Li Zhulai (2011) studied the synthesis of 2-(5-chlorobenzotriazolyl)Acetonitriles, including 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile, demonstrating how the introduction of an electron-withdrawing group affects yield and isomer distribution. The study resulted in three isomers with a total yield of 77.52%, which was higher than similar compounds synthesized from benzotriazole and chloroacetonitrile (Li Zhulai, 2011).
Applications in Heterocyclic Chemistry
The work by Yavari, Ghafouri, Naeimabadi, and Halvagar (2017) showcases the synthesis of functionalized 2-indolizin-3-yl-1,3-benzothiazoles from reactions involving 1-(1,3-Benzothiazol-2-ylmethyl)pyridinium iodide and acetylenic esters, indicating the versatility of 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile derivatives in producing complex heterocyclic structures (Yavari et al., 2017).
Novel Synthesis Approaches
Khilya et al. (2011) developed an efficient method for the preparation of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles, studying the intramolecular cyclization of derivatives, which could open new pathways for the synthesis of complex molecules involving 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile (Khilya et al., 2011).
Future Directions
Benzothiazoles, including “2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile”, have a high degree of structural diversity and possess a gamut of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing new synthetic approaches and patterns of reactivity , as well as exploring their potential applications in drug design .
properties
IUPAC Name |
2-(5-chloro-1,3-benzothiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOTWHHKZPEEEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile |
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